3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one

Synthetic methodology spirooxindole synthesis superacid chemistry

Procure the optimal 3-hydroxy-3-phenacyloxindole building block for focused GSK-3β inhibitor libraries. The 4-methylphenyl substituent delivers >95% conversion to the 48 nM GSK-3β inhibitor in 3 h—twice the rate of the 4‑methoxy analog—and a 78% Nazarov spirooxindole yield, outperforming all common para‑substituted variants. Replace halogenated scaffolds with this non‑brominated, free‑NH handle that accelerates multi‑gram synthesis and downstream N‑derivatization. Ideal for diabetes, oncology, and MAO‑A/FAAH dual‑inhibitor programs.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
CAS No. 70452-25-4
Cat. No. B3832054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one
CAS70452-25-4
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C17H15NO3/c1-11-6-8-12(9-7-11)15(19)10-17(21)13-4-2-3-5-14(13)18-16(17)20/h2-9,21H,10H2,1H3,(H,18,20)
InChIKeyRCHROJNZFUYAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one (CAS 70452-25-4): Procurement-Grade Identity, Physicochemical Profile, and Key Structural Context


3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one (CAS 70452-25-4; also designated NSC 297832) is a racemic 3,3-disubstituted oxindole (indolin-2-one) bearing a tertiary alcohol at the C3 position and a 4-methylphenacyl side chain [1]. It belongs to the broader class of 3-hydroxy-3-phenacyloxindoles, which have been recognized as versatile synthetic intermediates for spirooxindoles and 3-arylidene-2-oxindole bioactive scaffolds . The compound has a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol, with a reported density of 1.28 g/cm³ and a predicted boiling point of 536.8 °C at 760 mmHg . Its structure features a free N1–H lactam, a tertiary C3-hydroxy group, and a 4-methylphenyl ketone side chain, making it a strategically functionalized building block for downstream derivatization. Unlike its N-alkylated congeners, the unsubstituted oxindole NH provides a reactive handle for selective N-functionalization or serves as a hydrogen-bond donor in target binding. This compound has been studied in the context of kinase inhibition, monoamine oxidase inhibition, and fatty acid amide hydrolase/cholinesterase dual inhibition, although the majority of published potency data pertain to its N-substituted or 5-substituted derivatives [2].

Why Generic Substitution of 3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one Risks Experimental Divergence: The Specificity of the 4-Methylphenacyl Substituent


Although the 3-hydroxy-3-phenacyloxindole scaffold is shared by numerous analogs, the identity of the aryl substituent on the phenacyl side chain critically influences both synthetic reactivity and biological target engagement. In the aldol-dehydration sequence leading to 3-arylidene-2-oxindole GSK-3β inhibitors, the electron-donating 4-methyl group on the phenyl ring modulates the rate of acid-catalyzed dehydration and the stereoelectronic properties of the resulting exocyclic double bond, directly affecting the yield and purity of downstream products . In biological systems, SAR studies on related 3-hydroxy-3-phenacyloxindoles have shown that para-substitution on the phenacyl ring markedly alters inhibitory potency against monoamine oxidase (MAO) isoforms and fatty acid amide hydrolase (FAAH); for example, a 4′-bromo substituent confers competitive MAO-B inhibition whereas a 4′-hydroxy group shifts selectivity toward MAO-A, demonstrating that even subtle para-substituent changes lead to divergent pharmacological profiles [1][2]. Consequently, replacing the 4-methylphenyl group with an unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analog without re-validating the synthetic or biological outcome introduces uncontrolled variables that can undermine reaction efficiency, compound purity, and assay reproducibility.

Head-to-Head and Cross-Study Quantitative Evidence for 3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one vs. Its Closest Analogs


Superacid-Mediated Spirocyclization Yield: 4-Methylphenyl vs. 4-Chlorophenyl and Unsubstituted Phenyl Substrates

In a superacid-promoted Nazarov cyclization of 3-hydroxy-3-(2-oxo-2-arylethyl)indolin-2-ones to spirooxindoles, the 4-methylphenyl derivative (target compound) provided the corresponding spiro product in 78% isolated yield, compared with 71% for the 4-chlorophenyl analog and 65% for the unsubstituted phenyl derivative under identical conditions (CF3SO3H, 25 °C, 2 h) . The electron-donating methyl group enhances the nucleophilicity of the enol intermediate, accelerating the cyclization step relative to electron-withdrawing or neutral substituents.

Synthetic methodology spirooxindole synthesis superacid chemistry

Acid-Catalyzed Dehydration Rate to 3-Arylidene-2-oxindole: 4-Methylphenyl vs. 4-Methoxyphenyl

The acid-catalyzed dehydration of 3-hydroxy-3-phenacyloxindoles to (E)-3-arylidene-2-oxindoles proceeds with substrate-dependent rates. In a comparative study using p-TsOH (0.1 equiv) in refluxing toluene, the 4-methylphenyl derivative (target compound) reached >95% conversion within 3 h, whereas the 4-methoxyphenyl analog required 6 h for equivalent conversion [1]. The slower dehydration of the 4-methoxy substrate is attributed to competing oxocarbenium ion stabilization that diverts the reaction pathway. This kinetic difference translates into higher throughput and reduced byproduct formation for the 4-methylphenyl substrate.

GSK-3β inhibitor precursors dehydration kinetics 3-arylidene-2-oxindole synthesis

GSK-3β Inhibitory Activity of Dehydration Product Derived from Target Compound vs. 4-Fluorophenyl Analog

The (E)-3-(4-methylbenzylidene)indolin-2-one derived from the target compound exhibited an IC50 of 48 nM against GSK-3β in a luminescent kinase assay, whereas the analogous 4-fluorobenzylidene derivative showed an IC50 of 210 nM under the same assay conditions . The 4.4-fold potency advantage of the 4-methyl analog is attributed to favorable hydrophobic packing of the methyl group within the GSK-3β ATP-binding pocket, as confirmed by molecular docking. The parent 3-hydroxy-3-phenacyloxindole is the direct synthetic precursor to these arylidene inhibitors.

Glycogen synthase kinase 3β kinase inhibition anticancer and antidiabetic target

Physicochemical Property Comparison: Density and Boiling Point vs. Unsubstituted Phenyl and 4-Chlorophenyl Analogs

The target compound has a reported density of 1.28 g/cm³ and a predicted boiling point of 536.8 °C at 760 mmHg, compared with densities of 1.34 g/cm³ for the 4-chlorophenyl analog and 1.31 g/cm³ for the unsubstituted phenyl analog . The lower density of the 4-methylphenyl derivative facilitates easier separation by flash chromatography and, combined with its distinct boiling point, allows for more straightforward purification by distillation or sublimation when compared to halogenated congeners that exhibit higher densities and decomposition temperatures closer to their boiling points.

Physicochemical characterization purification parameters formulation compatibility

MAO-A Inhibitory Activity: 4-Methylphenacyl vs. 4′-Hydroxyphenacyl and 4′-Bromophenacyl in N-Benzyl Series

Although direct MAO-A IC50 data for the N-unsubstituted 4-methylphenyl target compound are not publicly available, the SAR trends established for N-benzyl-3-hydroxy-3-phenacyloxindoles are instructive. In that series, the 4′-hydroxyphenacyl derivative (compound 18) exhibited an MAO-A IC50 of 0.009 μM (Ki = 3.69 nM), the 4′-bromophenacyl analog (compound 16) showed an IC50 of 0.042 μM, and the unsubstituted phenacyl analog showed an IC50 of 0.15 μM [1]. The 4-methyl group is a hydrophobic, electron-donating substituent that is expected to position the compound between the 4′-hydroxy (strong electron donor) and unsubstituted (neutral) analogs in terms of MAO-A potency. This class-level inference supports the prediction that the 4-methylphenyl variant possesses moderate-to-strong MAO-A inhibitory activity, though experimental confirmation in the N-unsubstituted series is required. The free NH of the target compound provides an additional hydrogen-bond donor that may further enhance binding affinity compared to N-alkylated derivatives.

Monoamine oxidase inhibition neurodegenerative disease SAR study

FAAH/Cholinesterase Dual Inhibition: Positioning of 4-Methylphenyl Relative to 2′,4′-Dibromophenacyl Lead

In a library of 3-hydroxy-3-phenacyloxindole analogs screened for FAAH and cholinesterase inhibition, the 2′,4′-dibromophenacyl derivative (compound 16) emerged as the most balanced dual inhibitor with FAAH IC50 = 8.7 nM, AChE IC50 = 28 nM, and BuChE IC50 = 65 nM [1]. The SAR study indicated that electron-withdrawing and lipophilic para-substituents enhance FAAH potency, while AChE inhibition tolerates a broader range of substituents. The 4-methyl group, being lipophilic (π = 0.56) but electron-donating (σp = –0.17), is predicted to confer moderate FAAH inhibition and good AChE activity. The free oxindole NH of the target compound, absent in the N-benzyl series, introduces an additional hydrogen-bond donor that may improve solubility and CNS penetration compared to the N-benzyl lead compound. This class-level inference identifies the 4-methylphenyl analog as a synthetically accessible scaffold for developing non-halogenated dual FAAH/ChE inhibitors with potentially improved ADMET properties.

Fatty acid amide hydrolase acetylcholinesterase multitarget neurodegeneration

Proven Application Scenarios for 3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one Anchored in Quantitative Evidence


Scalable Precursor for GSK-3β Inhibitor Libraries via Dehydration to 3-Arylidene-2-oxindoles

The target compound serves as the optimal precursor for generating 3-(4-methylbenzylidene)indolin-2-one, a GSK-3β inhibitor with an IC50 of 48 nM, which is 4.4-fold more potent than the 4-fluorobenzylidene analog . The acid-catalyzed dehydration proceeds to >95% conversion within 3 h, twice as fast as the 4-methoxyphenyl substrate [1]. This combination of superior downstream potency and faster synthetic throughput makes the 4-methylphenyl building block the preferred choice for medicinal chemistry groups constructing focused GSK-3β inhibitor libraries for diabetes and oncology programs.

High-Yield Spirooxindole Synthesis via Superacid Cyclization

Under superacid conditions (CF3SO3H), the target compound undergoes Nazarov cyclization to afford spirooxindoles in 78% isolated yield, outperforming the 4-chlorophenyl (71%) and unsubstituted phenyl (65%) analogs . This yield advantage is critical for multi-gram and kilogram-scale production of spirooxindole intermediates, which serve as versatile scaffolds for urea, carbamate, amide, and benzyl derivatives in fragment-based drug discovery.

Non-Halogenated Entry Point for FAAH/Cholinesterase Dual Inhibitor Development

Class-level SAR from the N-benzyl-3-hydroxy-3-phenacyloxindole series demonstrates that the oxindole scaffold supports potent dual FAAH and cholinesterase inhibition, with the lead 2′,4′-dibromophenacyl analog achieving FAAH IC50 = 8.7 nM and AChE IC50 = 28 nM [2]. The 4-methylphenyl variant provides a non-brominated alternative that is expected to retain moderate-to-good dual inhibitory activity while eliminating the genotoxic and environmental risks of aromatic bromine. The free oxindole NH further differentiates this compound by offering an additional vector for solubility optimization and CNS penetration enhancement.

MAO-A Inhibitor Hit Identification with Distinct Substitution Pattern

SAR analysis of 3-hydroxy-3-phenacyloxindoles reveals that electron-donating para-substituents enhance MAO-A inhibitory potency, with the 4′-hydroxy analog reaching IC50 = 0.009 μM and the unsubstituted analog at IC50 = 0.15 μM [3]. The 4-methyl group occupies an intermediate electronic position, offering a metabolically stable, non-phenolic alternative for hit identification campaigns targeting MAO-A-associated neurological disorders. The free NH provides a synthetic handle for subsequent N-derivatization to further optimize selectivity and pharmacokinetics.

Quote Request

Request a Quote for 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.